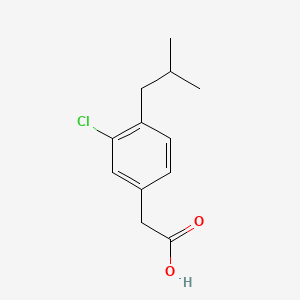
Acetic acid, (3-chloro-4-isobutylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (3-chloro-4-isobutylphenyl)-, is a chemical compound with the molecular formula C12H15ClO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (3-chloro-4-isobutylphenyl) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-chloro-4-isobutylphenyl)-, typically involves the Friedel-Crafts acylation reaction. This reaction uses acetic anhydride or acetyl chloride as the acylating agent and aluminum chloride as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .
Industrial Production Methods
In industrial settings, the production of acetic acid, (3-chloro-4-isobutylphenyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (3-chloro-4-isobutylphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen or nitro groups into the aromatic ring.
Applications De Recherche Scientifique
Acetic acid, (3-chloro-4-isobutylphenyl)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid, (3-chloro-4-isobutylphenyl)-, involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-4-hydroxyphenylacetic acid: A similar compound with a hydroxyl group instead of an isobutyl group.
4-isobutylphenylacetic acid: A compound with a similar structure but without the chlorine atom
Uniqueness
Acetic acid, (3-chloro-4-isobutylphenyl)-, is unique due to the presence of both chlorine and isobutyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
58880-42-5 |
|---|---|
Formule moléculaire |
C12H15ClO2 |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
2-[3-chloro-4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)5-10-4-3-9(6-11(10)13)7-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,14,15) |
Clé InChI |
BEDNWFVESJXIEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=C(C=C1)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


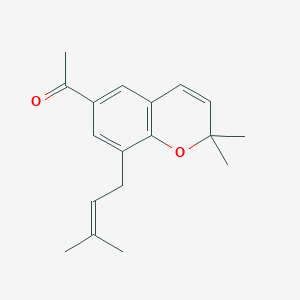
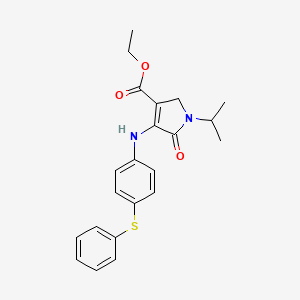
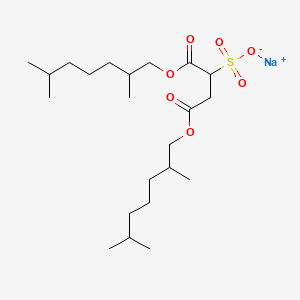

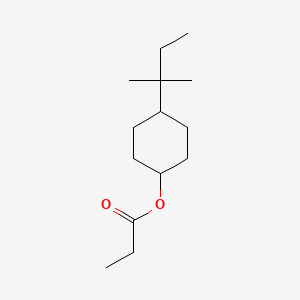
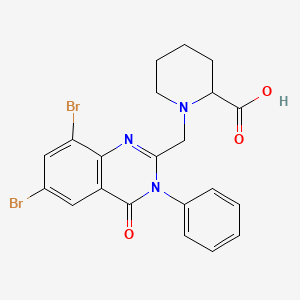


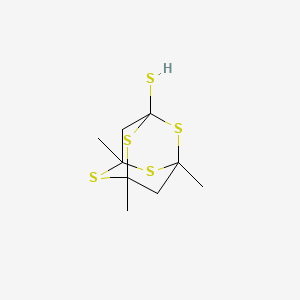
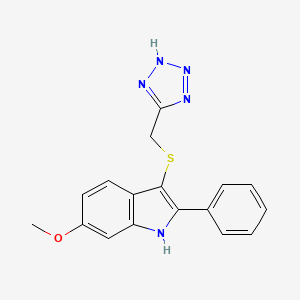
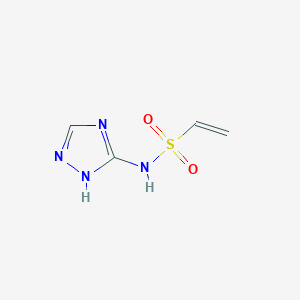
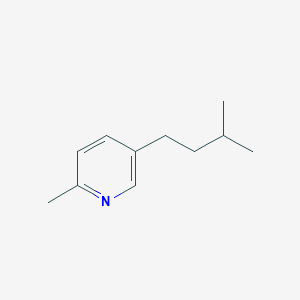

![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
